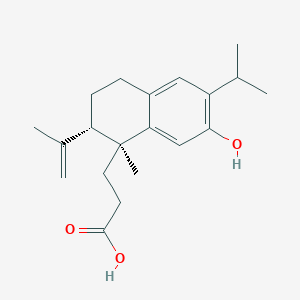

seco-Hinokiol

説明

Structure

3D Structure

特性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

3-[(1S,2S)-7-hydroxy-1-methyl-6-propan-2-yl-2-prop-1-en-2-yl-3,4-dihydro-2H-naphthalen-1-yl]propanoic acid |

InChI |

InChI=1S/C20H28O3/c1-12(2)15-10-14-6-7-16(13(3)4)20(5,9-8-19(22)23)17(14)11-18(15)21/h10-12,16,21H,3,6-9H2,1-2,4-5H3,(H,22,23)/t16-,20-/m0/s1 |

InChIキー |

QMBUAKNMOKTEHM-JXFKEZNVSA-N |

異性体SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@H]([C@]2(C)CCC(=O)O)C(=C)C)O |

正規SMILES |

CC(C)C1=C(C=C2C(=C1)CCC(C2(C)CCC(=O)O)C(=C)C)O |

同義語 |

seco-Hinokiol |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Seco Hinokiol

Botanical Sources and Distribution of seco-Hinokiol

seco-Hinokiol is known to occur in plants, particularly within the Lamiaceae family.

seco-Hinokiol has been isolated from the leaves of Rosmarinus officinalis L., commonly known as rosemary. researchgate.netnih.govacs.org Its isolation as a new abietane (B96969) diterpenoid from this plant has been reported. researchgate.netnih.govacs.orgacs.org Rosemary is a well-known herb with a history of use as a spice and in traditional medicine, and its leaves are recognized as a source of various phenolic diterpenoids. acs.orgresearchgate.net seco-Hinokiol is considered one of the diterpenes present in R. officinalis. researchgate.net

Beyond Rosmarinus officinalis, seco-abietane diterpenoids, including derivatives of seco-hinokiol, have been found in other plant genera. For instance, Callicarpa pilosissima (Verbenaceae), an evergreen shrub endemic to Taiwan, has been shown to contain several new seco-abietane diterpenoids in its leaves and twigs. nih.govthieme-connect.comacs.orgacs.org Among the compounds isolated from C. pilosissima are 12-deoxy-seco-hinokiol methyl ester and 12-deoxy-11,12-dihydro-seco-hinokiol methyl ester. nih.govthieme-connect.comacs.orgacs.org These findings indicate the presence of seco-hinokiol related structures in other plant species.

Isolation from Rosmarinus officinalis (Rosemary)

Advanced Chromatographic and Spectroscopic Isolation Strategies

The isolation and structural elucidation of seco-hinokiol and its derivatives involve a combination of extraction, fractionation, chromatography, and spectroscopic analysis.

Extraction is the initial step to obtain compounds from plant material. For the isolation of seco-hinokiol from Rosmarinus officinalis, an acetone (B3395972) extract of the leaves was utilized. acs.org This extract was then subjected to treatment with a 5% NaHCO₃ solution, followed by vacuum filtration. acs.org The resulting filtrate was acidified with H₃PO₄, and the precipitate containing a crude mixture of compounds, including seco-hinokiol, was collected. acs.org This process of basic dissolution, filtration, and acidification aids in the initial fractionation of the extract. Supercritical carbon dioxide (SC-CO₂) extraction has also been employed to obtain antioxidant fractions from rosemary, in which seco-hinokiol was identified as one of the abundant components in the extract obtained at a specific pressure and temperature. bg.ac.rs Different extraction methods, such as maceration, Soxhlet, and ultrasound-assisted extraction, can influence the yield and content of phenolic compounds from plant materials. bvsalud.org

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of seco-hinokiol from crude extracts or fractions. In the isolation of seco-hinokiol from Rosmarinus officinalis, reversed-phase HPLC purification was employed to yield the pure compound. acs.org HPLC is widely used in natural product isolation due to its ability to separate compounds based on their differing affinities for a stationary phase and mobile phase, providing high resolution and purity. idtdna.comthermofisher.com Preparative HPLC methods have been developed for isolating phenolic diterpenes from rosemary and sage. researchgate.net

The structural elucidation of seco-hinokiol relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govacs.org Extensive spectroscopic analysis, including detailed NMR spectroscopic data, is fundamental in determining the structure of isolated compounds like seco-hinokiol. researchgate.netnih.govacs.org NMR spectroscopy, utilizing techniques such as ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. core.ac.ukresearchgate.netresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also essential for assigning signals and determining connectivity within the molecule. core.ac.ukresearchgate.net Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is vital for confirming its identity and structural features. acs.orgupenn.edusioc-journal.cnslideshare.net High-resolution ESIMS (Electrospray Ionization Mass Spectrometry), both negative-ion and positive-ion modes, has been used in the analysis of seco-hinokiol, providing molecular ion peaks that support its elemental composition. acs.org The combination of NMR and MS data allows for the unambiguous assignment of the structure of seco-hinokiol. researchgate.netnih.govacs.org

Table 1: Summary of seco-Hinokiol Isolation from Rosmarinus officinalis

| Plant Part | Extraction Method(s) | Purification Method(s) | Characterization Methods | Reference |

| Leaves | Acetone extraction, NaHCO₃ treatment, H₃PO₄ acidification | Vacuum-liquid chromatography, Reversed-phase HPLC | Spectroscopic analysis (NMR, MS) | acs.org |

| Leaves | SC-CO₂ extraction | Not specified in detail | LC-MS | bg.ac.rs |

Table 2: seco-Abietane Diterpenoids Isolated from Callicarpa pilosissima

| Compound Name | Plant Part | Reference |

| 12-deoxy-seco-hinokiol methyl ester | Leaves and twigs | nih.govthieme-connect.comacs.orgacs.org |

| 12-deoxy-11,12-dihydro-seco-hinokiol methyl ester | Leaves and twigs | nih.govthieme-connect.comacs.orgacs.org |

| Callicarpic acid A | Leaves and twigs | nih.govthieme-connect.comacs.orgacs.org |

| 9α-hydroxycallicarpic acid A | Leaves and twigs | nih.govthieme-connect.comacs.orgacs.org |

| Callicarpic acid B | Leaves and twigs | nih.govthieme-connect.comacs.orgacs.org |

Preclinical Pharmacological Investigations of Seco Hinokiol

Modulatory Effects on Cellular Processes and Pathways

Investigations into the biological activities of seco-Hinokiol have explored its potential to modulate key cellular processes and signaling pathways. Based on the currently available preclinical literature in the gathered search results, specific detailed findings solely pertaining to seco-Hinokiol in the areas of antioxidant activity, anti-inflammatory modulations, and antineoplastic/antiproliferative effects are limited. Much of the research in this structural class, particularly concerning lignans (B1203133) and seco-compounds, has focused on related compounds such as Honokiol (B1673403) and Hinokiol (B1254745).

Antioxidant Activity and Associated Molecular Mechanisms

Based on the conducted search, specific preclinical studies detailing the antioxidant activity and associated molecular mechanisms solely of seco-Hinokiol were not found. General information regarding the antioxidant properties of natural compounds, including some seco-compounds and lignans like Honokiol, is available nih.govresearchgate.netnih.govmdpi.combiorxiv.orgnih.govcabidigitallibrary.org. These studies often discuss the ability of antioxidants to scavenge free radicals, reduce oxidative stress markers, and modulate antioxidant enzyme systems mdpi.comnih.gov. The Nrf2 pathway is frequently highlighted as a key regulator of cellular antioxidant responses by controlling the expression of various cytoprotective genes nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net. However, direct evidence demonstrating seco-Hinokiol's specific effects on these mechanisms was not identified in the search results.

Anti-inflammatory Modulations

Specific preclinical data on the anti-inflammatory modulations of seco-Hinokiol was not extensively available in the search results. The broader scientific literature indicates that inflammation is a complex process involving various mediators and signaling pathways cabidigitallibrary.org. Compounds with anti-inflammatory properties often exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling cascades such as NF-κB and MAPK nih.govnih.govmdpi.commdpi.comfrontiersin.org. The interplay between NF-κB and Nrf2 pathways is also recognized as important in regulating inflammatory responses nih.govmdpi.comfrontiersin.org. While some search results discuss the anti-inflammatory activities of other seco-compounds or related lignans like Honokiol researchgate.netfrontiersin.orgnih.govnih.gov, specific experimental findings on seco-Hinokiol's impact on inflammatory processes were not found.

Detailed information regarding the inhibition of specific pro-inflammatory mediators solely by seco-Hinokiol was not found in the conducted search. Studies on other compounds, including some natural products, have shown inhibition of mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) in various in vitro models of inflammation nih.govnih.gov. These effects are often linked to the modulation of inflammatory signaling pathways nih.govnih.gov.

Specific research detailing seco-Hinokiol's interplay with key signaling pathways such as NF-κB, MAPK, and Nrf2 was not identified in the search results. These pathways are widely recognized for their critical roles in regulating cellular responses to stress, inflammation, and proliferation nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net. NF-κB is a central regulator of pro-inflammatory gene expression, while Nrf2 is a key mediator of the antioxidant response nih.govmdpi.comfrontiersin.org. MAPK pathways are involved in transmitting various extracellular signals that influence cell growth, differentiation, and inflammatory responses frontiersin.org. While the interplay and crosstalk between Nrf2 and NF-κB pathways are established in the context of oxidative stress and inflammation, specific data demonstrating how seco-Hinokiol influences this crosstalk or directly modulates these pathways was not found nih.govmdpi.comfrontiersin.org.

Antimicrobial Properties

Antibacterial Activities

Studies have indicated that seco-Hinokiol possesses antimicrobial effects. Quantification of the antimicrobial effect of extracts containing seco-Hinokiol from Rosmarinus officinalis has been performed against bacterial strains including Escherichia coli, Bacillus cereus, and Listeria innocua. wikipedia.org These investigations observed an area of inhibition, suggesting antibacterial potential. wikipedia.org

While direct detailed data on seco-Hinokiol's minimum inhibitory concentrations (MICs) against a broad spectrum of bacteria were not extensively available in the provided sources, research on related compounds like honokiol provides further context to the antibacterial potential within this class of natural products. Honokiol has demonstrated potent antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govresearchgate.net Honokiol also exhibited synergistic antimicrobial effects when combined with beta-lactam antibiotics against drug-resistant S. aureus. researchgate.net Its activity against Gram-negative bacteria was observed when combined with polymyxin (B74138) B nonapeptide (PMBN). nih.gov Mechanistic studies on honokiol suggest that it may disrupt bacterial cell division, potentially through interaction with the FtsZ protein. nih.govresearchgate.net

Antitubercular Activities (e.g., against Mycobacterium tuberculosis H37Rv)

Investigations into the antitubercular potential of compounds structurally related to seco-Hinokiol have been conducted. Specifically, 12-Deoxy-11,12-dihydro-seco-hinokiol methyl ester, a seco-abietane diterpenoid, has shown in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. wikipedia.org The minimum inhibitory concentrations (MICs) for this related compound against M. tuberculosis H37Rv were reported to be ≤ 63.6 µM. wikipedia.org

While direct antitubercular activity data for seco-Hinokiol against M. tuberculosis H37Rv was not explicitly detailed in the provided search results, the observed activity of a closely related derivative suggests potential within this compound class for targeting mycobacteria.

Antiviral Effects (Conceptual)

The exploration of antiviral effects of seco-Hinokiol is primarily supported conceptually by studies on extracts containing the compound and investigations into related natural products with known antiviral properties. Extracts from Rosmarinus officinalis, a source of seco-Hinokiol, have been evaluated for their antiviral action. wikipedia.org

Furthermore, honokiol, a related lignan, has demonstrated antiviral effects against certain viruses, such as Micropterus salmoides rhabdovirus (MSRV). wikipedia.org Studies showed that honokiol could significantly reduce the cytopathic effect induced by MSRV in cell culture and decrease viral loads in a concentration-dependent manner, with an IC₅₀ of 2.92 µM against MSRV. wikipedia.org Honokiol primarily inhibited the initial replication and progeny virus discharge of MSRV. wikipedia.org Antiviral activity of honokiol has also been noted against HIV-1 env-pseudoviruses. wikipedia.org These findings on related compounds and source extracts provide a conceptual basis for investigating potential antiviral activities of seco-Hinokiol.

Enzyme and Receptor Modulation Studies

Beyond direct antimicrobial effects, preclinical research has investigated the ability of seco-Hinokiol and related compounds to modulate the activity of various enzymes and receptors involved in cellular processes.

Inhibition of Mammalian DNA Polymerases

Extracts from rosemary leaves, which contain seco-Hinokiol, have been screened for their inhibitory effects on mammalian DNA polymerases. wikipedia.orglipidmaps.org This screening led to the isolation of several compounds, including carnosic acid, carnosol, ursolic acid, and rosmarinic acid, which demonstrated inhibitory activity against various mammalian DNA polymerases. wikipedia.orglipidmaps.org Notably, carnosic acid was found to inhibit the activity of all 11 mammalian DNA polymerases tested. wikipedia.orglipidmaps.org

Research on honokiol, a related compound, has also shown its ability to inhibit human DNA polymerases beta (pol β) and lambda (pol λ), which are involved in DNA repair pathways. thegoodscentscompany.com Kinetic analysis revealed that honokiol inhibited these polymerases with a mixed-function noncompetitive inhibition mode with respect to the substrate dCTP. thegoodscentscompany.com The Kᵢ values for honokiol were reported as 4.0 µM for pol β and 8.3 µM for pol λ. thegoodscentscompany.com While these studies highlight the DNA polymerase inhibitory potential of compounds found in the same botanical source or structurally related to seco-Hinokiol, direct inhibitory data for seco-Hinokiol itself were not specifically detailed in the provided information.

Activation of Nuclear Receptors (e.g., Retinoid X Receptor)

Studies referencing related compounds have explored the modulation of nuclear receptors, particularly the Retinoid X Receptor (RXR). Honokiol has been identified as a natural rexinoid capable of activating RXR. wikidata.orgresearchgate.net Screening of natural extracts revealed that honokiol markedly activated the transcriptional activity of RXRalpha in luciferase reporter assays. wikidata.org Honokiol's activity was found to be more potent than that of other known natural RXR agonists such as phytanic acid and docosahexaenoic acid. wikidata.org

Honokiol is capable of activating RXR heterodimers, including RXR/LXR, leading to biological effects such as the induction of ATP-binding cassette transporter A1 (ABCA1) expression and enhanced cholesterol efflux. wikidata.orgwikipedia.org Honokiol can also potentiate the activation of RXR heterodimers with various partner nuclear receptors, including PPARgamma and LXR, when agonists for the partner receptors are present. researchgate.net These findings indicate that related natural products can act as modulators of nuclear receptors like RXR, suggesting a potential area of investigation for seco-Hinokiol.

Modulation of Kinase Activities (e.g., AMPK, PI3K, Akt, mTOR, ERK)

Based on the provided search results, information specifically detailing the direct modulation of kinase activities such as AMPK, PI3K, Akt, mTOR, and ERK by seco-Hinokiol was not found. While the search results discuss the importance of these kinase pathways in various biological processes, including cellular growth, metabolism, and viral infection, and mention the modulation of these pathways by other agents, a direct link between seco-Hinokiol and the modulation of these specific kinases was not established in the provided sources.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. wikipedia.org While extensive SAR studies specifically focused on seco-Hinokiol are limited in the available literature compared to related compounds like Honokiol, some investigations into seco-abietane diterpenoids, including seco-Hinokiol derivatives, have provided initial insights into the structural features influencing their biological effects. researchgate.netwikipedia.org

Identification of Key Pharmacophoric Features for Biological Efficacy

Direct identification of comprehensive key pharmacophoric features specifically for the biological efficacy of seco-Hinokiol is not extensively detailed in the provided search results. Pharmacophoric features typically include characteristics such as hydrophobic centroids, aromatic rings, hydrogen bond acceptors or donors, cations, and anions, which are necessary for molecular recognition and interaction with a biological target. wikipedia.org

However, the observed antitubercular activity of seco-Hinokiol derivatives suggests that certain structural elements within the seco-abietane scaffold are important for this effect. researchgate.netwikipedia.org The presence of the seco-abietane diterpenoid structure appears to be a foundational element associated with the observed activities of seco-Hinokiol and its derivatives. researchgate.netwikipedia.org

Impact of Structural Modifications on Specific Biological Activities

Research on seco-abietane diterpenoids has provided some indication of how structural modifications can impact biological activities. For instance, seco-hinokiol methyl ester and 12-deoxy-11,12-dihydro-seco-hinokiol methyl ester, both derivatives of seco-Hinokiol, have demonstrated antitubercular activities against Mycobacterium tuberculosis H37Rv in vitro with Minimum Inhibitory Concentrations (MICs) ≤ 63.6 μM. researchgate.netwikipedia.org

This finding suggests that modifications such as methylation (as seen in seco-hinokiol methyl ester) and reduction/deoxygenation (as seen in 12-deoxy-11,12-dihydro-seco-hinokiol methyl ester) of the seco-Hinokiol structure can result in compounds possessing antitubercular activity. researchgate.netwikipedia.org While the precise role of each modification in contributing to or modulating this activity requires further detailed SAR investigation, the observation of activity in these derivatives highlights that the core seco-Hinokiol structure can be chemically modified while retaining or gaining specific biological effects. researchgate.netwikipedia.org

Based on the available scientific literature, detailed information focusing solely on the molecular and cellular mechanisms of action of seco-Hinokiol, specifically concerning direct molecular targets, binding interactions, and its perturbation of the NF-κB, PI3K/Akt/mTOR, MAPK, Nrf2-ARE, and STAT3 pathways as outlined, is limited. While seco-Hinokiol has been identified as a diterpenoid isolated from Rosmarinus officinalis nih.gov, the provided search results primarily detail the mechanisms of action of Honokiol, a related but distinct biphenolic compound, on these pathways.

Although diterpenoids from Rosmarinus officinalis have been reported to influence pathways such as NF-κB, MAPK, Nrf2, STAT3, and Akt nih.gov, the specific actions and targets of seco-Hinokiol within these pathways are not explicitly described in the provided search results. Therefore, a comprehensive article focusing solely on the detailed molecular and cellular mechanisms of seco-Hinokiol as per the requested outline cannot be generated from the provided information.

Induction of Programmed Cell Death Pathways

Apoptotic Induction via Caspase Activation

Apoptosis, a form of programmed cell death, is a genetically regulated process crucial for development and tissue homeostasis fucoidan-life.comclinicsinoncology.com. It is characterized by specific morphological changes, including chromatin condensation and nuclear fragmentation nih.gov. The execution phase of apoptosis is centrally mediated by a cascade of cysteine-aspartate proteases known as caspases fucoidan-life.comclinicsinoncology.com. Caspases are initially synthesized as inactive proenzymes and become activated through proteolytic cleavage by upstream caspases fucoidan-life.com. Caspase-3 is a frequently activated death protease that plays vital roles in the induction, transduction, and amplification of intracellular apoptotic signals clinicsinoncology.com.

Research on related compounds, such as honokiol, a biphenolic compound, provides insight into potential mechanisms involving caspase activation. Studies have shown that honokiol can induce caspase-dependent cell death, characterized by the activation of caspase-3, -8, and -9 nih.gov. For instance, honokiol induced cascade activation of caspases-9, -3, and -6 in neuroblastoma cells nih.gov. In human drug-resistant glioblastoma cells, honokiol treatment chiefly increased the activity of caspase-9, leading to the activation of cleaved caspase-3 and caspase-6 mdpi.com. Inhibiting caspase-9 activity repressed honokiol-induced caspase-6 activation, DNA fragmentation, and cell apoptosis in these cells, highlighting the significant role of caspase-9 in transducing the mitochondria-dependent apoptosis pathway mdpi.com.

Regulation of Anti-apoptotic (e.g., Bcl-2, Survivin) and Pro-apoptotic (e.g., Bax) Proteins

The balance between anti-apoptotic and pro-apoptotic proteins of the Bcl-2 family is a key regulator of apoptosis frontiersin.org. Anti-apoptotic proteins like Bcl-2 can inhibit apoptosis by forming heterodimers with pro-apoptotic proteins such as Bax frontiersin.org. Survivin is another protein that can inhibit apoptosis nih.gov.

Studies on honokiol have demonstrated its ability to modulate the expression of these proteins. Exposure of B-cell chronic lymphocytic leukemia cells to honokiol resulted in the up-regulation of the pro-apoptotic Bax protein and down-regulation of anti-apoptotic proteins like Mcl-1 nih.gov. In C2C12 myoblasts, honokiol inhibited hydrogen peroxide-induced apoptosis, which was associated with the up-regulation of Bcl-2 and down-regulation of Bax, consequently reducing the Bax/Bcl-2 ratio nih.gov. This modulation is suggested to protect the activation of caspase-9 and -3 nih.gov. Similarly, research indicates that downregulating survivin and Bcl-2 expression while upregulating Bax expression may be important mechanisms for inducing apoptosis nih.gov. Specific inhibition of survivin can induce apoptosis amegroups.org.

Cellular Homeostasis and Stress Response Modulation

Autophagy and Lysosomal Pathways

Lysosomes are dynamic organelles crucial for cellular homeostasis, acting as a primary degradation center for various substrates, including those delivered via autophagy frontiersin.org. Autophagy is a process where intracellular components are enclosed within autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation frontiersin.org.

While direct studies on seco-Hinokiol's impact on autophagy and lysosomal pathways are limited in the provided search results, research on related compounds like honokiol suggests potential interactions. Honokiol has been shown to induce both apoptosis and autophagy in certain cell lines nih.gov. The autophagy-lysosome pathway plays a role in maintaining cellular homeostasis and is involved in the degradation of proteins that accumulate in certain conditions nih.gov. Impairment of the autophagy-lysosomal pathway has been implicated in various cellular dysfunctions researchgate.net.

Oxidative Stress Response Regulation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.

seco-Hinokiol is an abietane (B96969) diterpenoid nih.govresearchgate.net, and some abietane diterpenoids, including those from Rosmarinus officinalis, have been studied for their antioxidant properties and modulation of oxidative stress dntb.gov.uascispace.com.

Research on honokiol, a related compound, provides evidence for its role in oxidative stress response regulation. Honokiol has been demonstrated to have antioxidant activity nih.gov. It can attenuate oxidative stress-induced damage by reducing reactive oxygen species (ROS) formation nih.gov. Honokiol also alleviates oxidative stress-induced neurotoxicity via the activation of Nrf2, a transcription factor involved in the regulation of cytoprotective proteins nih.gov. This activation leads to an increase in glutathione (B108866) levels and the upregulation of antioxidant enzymes nih.gov. The protective effects of honokiol against oxidative stress-induced apoptosis are associated with preventing the mitochondrial-dependent pathway through scavenging excessive ROS nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| seco-Hinokiol | 11197877 |

| Honokiol | 72303 |

| Bax | - |

| Bcl-2 | - |

| Survivin | - |

| Caspase-3 | - |

| Caspase-6 | - |

| Caspase-8 | - |

| Caspase-9 | - |

| Mcl-1 | - |

| Nrf2 | - |

| ROS | - |

| Cytochrome c | - |

| PARP | - |

| ATP6V0C | - |

| LC3-II | - |

| LAMP-1 | - |

| Glutathione | - |

| Heme oxygenase 1 | - |

| NAD(P)H:quinone oxidoreductase 1 | - |

| Thioredoxin 1 | - |

| Thioredoxin reductase 1 | - |

Note: PubChem CIDs for general protein names (e.g., Bax, Bcl-2, Caspase-3) are not applicable as CIDs are assigned to specific chemical substances.seco-Hinokiol is characterized as a seco-abietane diterpenoid nih.govresearchgate.net. This compound has been isolated from the leaves of Rosmarinus officinalis nih.gov. The PubChem CID for seco-Hinokiol is 11197877 nih.gov.

Mechanisms of Action at the Molecular and Cellular Levels

Mechanisms of Action at the Molecular and Cellular Levels

Induction of Programmed Cell Death Pathways

Programmed cell death, particularly apoptosis, is a fundamental biological process essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells fucoidan-life.comclinicsinoncology.com. Apoptosis is genetically regulated and distinguished by specific morphological markers such as chromatin condensation and nuclear fragmentation nih.gov. The execution of the apoptotic program is critically dependent on the activation of a family of cysteine proteases known as caspases fucoidan-life.comclinicsinoncology.com. These enzymes are synthesized as inactive precursors and undergo proteolytic cleavage, often by upstream caspases, to become catalytically active fucoidan-life.com. Caspase-3 is recognized as a key executioner caspase, playing a significant role in transducing and amplifying intracellular apoptotic signals clinicsinoncology.com.

Apoptotic Induction via Caspase Activation

Investigations into the mechanisms of action of compounds structurally related to seco-Hinokiol, such as honokiol (B1673403) (a biphenolic compound), provide insights into how seco-Hinokiol might induce apoptosis through caspase activation. Studies have demonstrated that honokiol can trigger caspase-dependent cell death, marked by the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 nih.gov. For example, in neuroblastoma cells, honokiol induced a cascade involving the activation of caspase-9, caspase-3, and caspase-6 nih.gov. Furthermore, research in human drug-resistant glioblastoma cells indicated that honokiol primarily increased the activity of caspase-9, which subsequently led to the activation of cleaved caspase-3 and caspase-6 mdpi.com. The inhibition of caspase-9 activity was found to suppress honokiol-induced caspase-6 activation, DNA fragmentation, and apoptosis in these cells, underscoring the central role of caspase-9 in mediating the mitochondria-dependent apoptotic pathway mdpi.com.

Regulation of Anti-apoptotic (e.g., Bcl-2, Survivin) and Pro-apoptotic (e.g., Bax) Proteins

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family frontiersin.org. Anti-apoptotic proteins, such as Bcl-2, can prevent apoptosis by forming heterodimers with pro-apoptotic proteins like Bax frontiersin.org. Survivin is another protein known to inhibit apoptosis nih.gov.

Studies on the related compound honokiol have revealed its capacity to modulate the expression levels of these regulatory proteins. Exposure of B-cell chronic lymphocytic leukemia cells to honokiol resulted in an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins, including Mcl-1 nih.gov. In C2C12 myoblasts, honokiol treatment attenuated hydrogen peroxide-induced apoptosis, a process linked to the upregulation of Bcl-2 and the downregulation of Bax, which in turn reduced the Bax/Bcl-2 ratio nih.gov. This modulation is suggested to protect against the activation of caspase-9 and caspase-3 nih.gov. Similarly, research indicates that the concurrent upregulation of Bax and downregulation of survivin and Bcl-2 expression are significant mechanisms contributing to the induction of apoptosis nih.gov. Specific inhibition of survivin has also been shown to induce apoptosis amegroups.org.

Cellular Homeostasis and Stress Response Modulation

Autophagy and Lysosomal Pathways

Lysosomes are essential organelles that play a critical role in maintaining cellular homeostasis, primarily functioning as the main degradation site for various cellular components, including those delivered through the process of autophagy frontiersin.org. Autophagy involves the sequestration of intracellular materials within double-membraned vesicles called autophagosomes, which subsequently fuse with lysosomes to form autolysosomes where degradation occurs frontiersin.org.

While direct studies specifically investigating the effects of seco-Hinokiol on autophagy and lysosomal pathways were not prominently found in the provided search results, research on related compounds like honokiol suggests potential interactions with these processes. Honokiol has been reported to induce both apoptosis and autophagy in certain cell lines nih.gov. The autophagy-lysosome pathway is known to be involved in maintaining cellular homeostasis and is responsible for the degradation of accumulated proteins, which can be relevant in various cellular stress conditions nih.gov. Impairment of the autophagy-lysosomal pathway has been associated with cellular dysfunction researchgate.net.

Oxidative Stress Response Regulation

Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the capacity of a biological system to neutralize or detoxify these reactive molecules.

seco-Hinokiol is classified as an abietane (B96969) diterpenoid nih.govresearchgate.net. Abietane diterpenoids, including those isolated from Rosmarinus officinalis, have been investigated for their antioxidant properties and their ability to modulate oxidative stress dntb.gov.uascispace.com.

Studies focusing on honokiol, a structurally related compound, provide evidence for its involvement in regulating the oxidative stress response. Honokiol has demonstrated antioxidant activity nih.gov. It can mitigate oxidative stress-induced damage, partly by reducing the formation of reactive oxygen species (ROS) nih.gov. Furthermore, honokiol has been shown to alleviate oxidative stress-induced neurotoxicity through the activation of Nrf2 nih.gov. Nrf2 is a transcription factor that plays a crucial role in regulating the expression of various cytoprotective proteins nih.gov. This activation by honokiol leads to increased levels of glutathione (B108866) and the upregulation of antioxidant enzymes nih.gov. The protective effects of honokiol against oxidative stress-induced apoptosis are linked to its ability to scavenge excessive ROS, thereby preventing the activation of the mitochondrial-dependent pathway nih.gov.

Preclinical Research Methodologies and Models

In Vitro Cellular Models for Efficacy Assessment

In vitro models, utilizing cell cultures, are fundamental tools in the initial assessment of a compound's efficacy. They allow for controlled experiments to investigate cellular responses and mechanisms of action.

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, is a widely used method in cell biology research and drug screening. huankaigroup.comnih.gov This approach is relatively simple and cost-effective, allowing for high-throughput experiments. huankaigroup.commdpi.com Various cell types, including cancer cell lines, primary cells, and induced pluripotent stem cell (iPSC)-derived cells, can be utilized in 2D cultures to study the effects of seco-Hinokiol on specific cellular processes such as proliferation, migration, and viability. While 2D cultures provide valuable initial data, they have limitations in fully replicating the complex cellular environment and interactions found in living tissues. huankaigroup.comnih.gov

Three-Dimensional (3D) Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D systems. huankaigroup.commdpi.com Spheroids are aggregates of cells that mimic aspects of solid tissues, including cell-cell interactions and the formation of gradients for nutrients and oxygen. mdpi.com Organoids are more complex structures derived from stem cells or primary tissues that can recapitulate key architectural and functional features of the original organ. nih.govcrownbio.com These 3D models are increasingly used in drug discovery to better predict in vivo responses, particularly in cancer research where they can replicate the tumor microenvironment. mdpi.comresearchgate.net seco-Hinokiol's efficacy can be evaluated in these models to assess its penetration, activity within a 3D structure, and effects on cell survival and signaling in a context closer to native tissue. mdpi.com

High-Throughput Screening (HTS) and High-Content Screening (HCS) Assays

High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful techniques used to rapidly evaluate the biological activity of large libraries of compounds. biobide.comhamamatsu.com HTS typically involves testing thousands to millions of compounds against a specific biological target or pathway in a rapid, automated fashion. biobide.com HCS, also known as high-content analysis, provides a more detailed, multi-parameter analysis of cellular responses, often involving automated microscopy and image analysis to extract quantitative data on various cellular phenotypes. biobide.comwikipedia.orgceltarys.com These methods can be applied to both 2D and 3D cell culture systems to identify and characterize the effects of seco-Hinokiol on cellular morphology, protein expression, and other relevant biological endpoints on a large scale. wikipedia.orgnih.gov

In Vivo Animal Models for Pharmacological Efficacy Studies

In vivo animal models are essential for evaluating the efficacy of seco-Hinokiol in a complex biological system, providing insights into its effects on disease progression, pharmacokinetics, and potential off-target effects. researchgate.netnih.gov Rodents, particularly mice and rats, are commonly used in preclinical efficacy studies due to their genetic tractability and physiological similarities to humans in many disease areas. nih.govfrontiersin.orgcriver.comjanvier-labs.com

Xenograft Models for Tumor Growth and Metastasis

Xenograft models are widely used in cancer research to evaluate the efficacy of potential anti-cancer agents. nih.govherabiolabs.comcrownbio.com These models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow and, in some cases, metastasize. nih.govherabiolabs.comaltogenlabs.com Subcutaneous xenografts involve implanting cells under the skin, while orthotopic xenografts involve implantation into the organ or tissue of origin, which can better mimic the tumor microenvironment and metastatic behavior. nih.govherabiolabs.comaltogenlabs.com seco-Hinokiol's effects on tumor growth, size, and the development of metastases can be assessed in these models, providing crucial data on its potential as an anti-cancer therapy. crownbio.comaltogenlabs.comnih.gov Studies using xenograft models can provide data on the inhibition of tumor volume and weight compared to control groups. nih.gov

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| seco-Hinokiol | 11197877 |

Detailed Research Findings (Illustrative Example based on search results for similar compounds and general model applications, as specific seco-Hinokiol data was limited in snippets)

While specific detailed data tables for seco-Hinokiol in these models were not extensively available in the provided search snippets, preclinical studies on similar compounds or in these model types often yield quantitative data such as:

In vitro: IC50 values (concentration required for 50% inhibition) for cell viability or proliferation in various cell lines, data on the modulation of specific protein markers or signaling pathways, and measurements of migratory or invasive potential in 2D and 3D assays.

In vivo: Tumor volume measurements over time in xenograft models, tumor weight at the end of a study, and quantification of metastatic lesions in different organs.

For instance, studies using xenograft models for evaluating anti-cancer agents often report significant reductions in tumor growth in treated groups compared to control groups. nih.gov The efficacy is typically measured by comparing the average tumor volume or weight between the groups. nih.gov

Example Data Table (Illustrative - Data not specific to seco-Hinokiol from provided snippets)

| Model Type (In Vivo) | Cell Line Used | Endpoint Measured | Control Group Result (Mean ± SEM) | Treatment Group Result (Mean ± SEM) | Percentage Inhibition/Change |

| Xenograft (Mouse) | Cancer Cell X | Tumor Volume (mm³) | 500 ± 50 | 200 ± 30 | ~60% Inhibition |

| Xenograft (Mouse) | Cancer Cell Y | Tumor Weight (g) | 0.8 ± 0.1 | 0.3 ± 0.05 | ~63% Inhibition |

This table structure illustrates the type of quantitative data generated in preclinical efficacy studies using in vivo models. Similar tables would be constructed for in vitro studies, detailing endpoints like cell viability, apoptosis rates, or specific protein expression levels.

Specialized Animal Models for Specific Diseases (e.g., neurodegenerative models, inflammatory models)

Animal models play a vital role in preclinical research, allowing for the investigation of complex biological processes and disease mechanisms in a living system. For compounds like seco-Hinokiol, which may be explored for various therapeutic properties, specialized animal models are selected to mimic specific human disease conditions.

Inflammatory models are also widely used to assess the anti-inflammatory potential of compounds. Rosmarinus officinalis, a source from which seco-hinokiol has been isolated, has shown anti-inflammatory, antinociceptive, and anti-arthritic effects in different experimental models in rodents researchgate.net. Studies comparing human and murine inflammatory responses have revealed that certain experimental murine models, such as those involving Staphylococcus aureus injection and cecal ligation and puncture (CLP), show high correlation with human clinical studies bund.de. Conversely, models using LPS gavage and intratracheal infection with Streptococcus pneumoniae showed no correlation to human inflammatory diseases bund.de. These findings highlight the importance of selecting appropriate inflammatory models that exhibit translational relevance. While direct studies on seco-Hinokiol in these specific inflammatory models were not detailed, the use of such models is standard practice in evaluating compounds with potential anti-inflammatory properties.

Considerations for Animal Model Selection and Translational Relevance

The selection of an appropriate animal model is a critical step in preclinical research, significantly impacting the translational relevance of the findings. No single animal model can perfectly replicate the complexity of human diseases, which are often multifactorial with various comorbidities and incompletely understood mechanisms nih.govnih.gov. Therefore, a careful consideration of the model's validity is essential.

Three key aspects of validity are typically considered: predictive validity, face validity, and construct validity taconic.com. Predictive validity assesses how well a model forecasts therapeutic outcomes in humans taconic.com. Face validity refers to how closely the model replicates the observable disease phenotype in humans taconic.com. Construct validity evaluates how well the mechanism used to induce the disease in animals reflects the known etiology of the human disease taconic.com.

Achieving high translational relevance often requires a multifactorial approach, utilizing a combination of animal models that offer complementary aspects of validity taconic.com. For example, while rodent models are widely used due to their ease of handling and genetic tractability, larger animal models may share more similarities with humans in terms of anatomy, physiology, and size, potentially increasing the translatability of findings, particularly for surgical techniques and device development nih.govtransonic.com.

Challenges in translational research using animal models include disparities across species and strains, variations in metabolic pathways, and differences in disease onset and progression transonic.com. Methodological pitfalls, such as variations in drug dosing, sample size, randomization, age and sex matching, control groups, laboratory techniques, and outcome factor selection, can also minimize data translation transonic.com. Despite these challenges, animal models remain vital for investigating fundamental biological mechanisms, elucidating disease pathogenesis, and providing early evidence of potential risks nih.gov. Standardized approaches for systematic data analysis are needed to reduce susceptibility to biased interpretation and improve the success of translational research bund.de.

Advanced Analytical Techniques for Biological Samples

Quantifying and characterizing compounds like seco-Hinokiol and their effects in biological samples from preclinical studies requires advanced analytical techniques. These methods provide crucial data on compound concentration, metabolism, and impact on biological pathways.

Spectroscopic and Chromatographic Quantification in Biological Matrices (e.g., HPLC, LC-MS)

Spectroscopic and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the quantification of compounds in complex biological matrices such as blood, serum, plasma, urine, and tissues japsonline.commdpi.comajprd.com.

LC-MS, a hyphenated technique combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is widely used for the simultaneous analysis of compounds based on their retention times and mass-to-charge ratios ajprd.com. This provides valuable information about the identity and quantity of analytes ajprd.com. LC-MS offers advantages such as increased sensitivity, improved selectivity, and faster analysis times, making it essential in fields like pharmaceutical analysis and metabolomics ajprd.com.

Analyzing biological samples using LC-MS presents challenges due to the high concentrations of various salts and other matrix interferences that can affect ionization and lead to poor quantitative results chromatographyonline.com. Rigorous sample preparation protocols, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are often employed to remove these interferences and improve the accuracy of LC-MS analysis japsonline.commdpi.comchromatographyonline.com. Optimizing HPLC column selection, considering factors like pore size and bonded phase chemistry, is also crucial for achieving successful separation and analysis of complex biological samples .

LC-MS/MS (tandem mass spectrometry) is an even more powerful technique used for the simultaneous detection and quantification of multiple compounds in biological matrices with high sensitivity and specificity researchgate.net. For example, LC-MS/MS has been successfully applied to quantify various compounds in samples like serum and urine researchgate.net.

Immunochemical and Molecular Biology Assays (e.g., Western Blot, qPCR, Immunofluorescence)

Immunochemical and molecular biology assays are fundamental for investigating the biological effects of compounds like seco-Hinokiol at the protein and gene expression levels. Techniques such as Western Blot, quantitative Polymerase Chain Reaction (qPCR), and Immunofluorescence provide insights into the mechanisms of action and the modulation of specific biomarkers.

Western Blot is a widely used technique for detecting and quantifying specific proteins in complex samples researchgate.netazurebiosystems.com. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein azurebiosystems.com. This method allows for the assessment of protein expression levels and post-translational modifications. For instance, Western Blot analysis has been used to examine the expression of proteins like MAP2 and PSD95 in neuronal cells researchgate.net.

qPCR is a sensitive technique used to quantify mRNA levels, providing an indication of gene expression researchgate.netasm.org. It measures the amplification of DNA during a PCR reaction in real-time. qPCR has been used to determine the mRNA levels of viral segments and host genes in cell lines asm.org. While mRNA levels can be used to predict protein concentrations, the correlation between mRNA and protein levels has been questioned, highlighting the importance of complementing qPCR with protein-level analysis techniques like Western Blot diva-portal.org.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the location and distribution of specific proteins or other molecules within cells or tissues researchgate.netazurebiosystems.comasm.org. This method allows for the assessment of protein localization, cellular morphology, and the presence of specific markers. Immunofluorescence analysis has been used to visualize viral components and host proteins in infected cells asm.org. Quantitative immunofluorescence in tissue culture, also known as in-cell Western, offers advantages over traditional Western Blot, including higher throughput and the preservation of antigens in their native cellular location azurebiosystems.com.

These techniques are often used in combination to provide a comprehensive understanding of a compound's effects. For example, studies might use qPCR to assess changes in gene expression and then Western Blot to confirm corresponding changes in protein levels. Immunofluorescence can provide spatial information about the localization of these proteins within cells or tissues.

Future Research Directions and Conceptual Therapeutic Prospects

Identification of Novel Molecular Targets and Binding Partners

A critical area for future research on seco-Hinokiol involves the comprehensive identification of its specific molecular targets and binding partners within biological systems. Understanding how seco-Hinokiol interacts with cellular components is fundamental to elucidating its mechanisms of action and predicting potential therapeutic applications. While studies on related compounds like honokiol (B1673403) have begun to map cellular targets, revealing interactions with proteins involved in cancer pathways, a similar detailed understanding for seco-Hinokiol is currently limited nih.gov.

Future studies could employ advanced techniques such as affinity chromatography coupled with mass spectrometry-based proteomics to isolate and identify proteins that directly bind to seco-Hinokiol. Chemical proteomic studies, utilizing synthesized probes based on the seco-Hinokiol structure, could provide a landscape of its cellular targets in living cells nih.gov. This approach has been successful in identifying protein targets for other natural products nih.gov.

Conceptual targets for investigation, based on the activities observed for related diterpenoids, could include:

Proteins involved in inflammatory signaling pathways (e.g., NF-κB, MAPK) sciopen.commdpi.com.

Enzymes and receptors implicated in cancer cell proliferation, survival, and metastasis (e.g., CDKs, matrix metalloproteinases, VEGF, STAT3, Akt/PI3K/mTOR pathway) nih.govpreprints.orgmdpi.com.

Proteins associated with oxidative stress responses (e.g., Nrf2-HO-1/NQO-1 pathway) sciopen.com.

Potential interactions with components of the microbiome, given the antimicrobial potential of some diterpenoids frontiersin.orgnih.gov.

Identifying these targets will provide a mechanistic basis for the observed or predicted biological activities of seco-Hinokiol and guide further research into its therapeutic potential.

Development of Advanced Synthetic Analogs with Improved Biological Profiles

The development of synthetic analogs of seco-Hinokiol represents a promising avenue for enhancing its biological activity, specificity, and pharmacokinetic properties. Natural products often serve as scaffolds for the design of novel therapeutic agents frontiersin.org. While seco-Hinokiol has been isolated and its structure elucidated, research into the synthesis and evaluation of its analogs is an important next step researchgate.net.

Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the seco-Hinokiol structure impact its interaction with identified molecular targets and its biological effects. This could involve:

Synthesizing derivatives with modifications to the hydroxyl groups, the carboxylic acid moiety, or the abietane (B96969) skeleton.

Creating libraries of analogs with varying lipophilicity, charge, and steric profiles to optimize cellular uptake and target binding.

Evaluating the biological activities of these synthetic analogs in relevant preclinical models to identify compounds with improved potency, selectivity, or reduced off-target effects compared to the parent compound.

Studies on analogs of related compounds like honokiol have demonstrated that structural modifications can lead to enhanced potency against specific targets, such as oral bacteria or in reducing neuroinflammation nih.govnih.gov. Applying similar strategies to seco-Hinokiol could yield novel compounds with superior therapeutic profiles.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

The application of omics technologies, particularly proteomics and metabolomics, is crucial for gaining a comprehensive understanding of the biological effects of seco-Hinokiol. These high-throughput approaches can provide a global view of the molecular changes induced by seco-Hinokiol in biological systems frontiersin.orggeneviatechnologies.commedreport.foundationresearchgate.net.

Future research could utilize:

Proteomics: To identify changes in protein expression levels, post-translational modifications, and protein-protein interactions in cells or tissues treated with seco-Hinokiol. This can help reveal affected signaling pathways and cellular processes frontiersin.orggeneviatechnologies.commedreport.foundation.

Integrating data from both proteomics and metabolomics can offer a more complete picture of the biological impact of seco-Hinokiol, moving beyond the study of individual targets to understand its systemic effects frontiersin.orggeneviatechnologies.comresearchgate.net. For example, omics studies could help determine how seco-Hinokiol affects cellular energy metabolism, oxidative stress markers, or the production of inflammatory mediators.

Exploration of seco-Hinokiol in Combination Therapies (Preclinical)

Exploring the potential of seco-Hinokiol in combination therapies at the preclinical stage is a significant future research direction. Combination therapy, involving the simultaneous use of multiple agents, is a common strategy in treating complex diseases like cancer and infectious diseases to enhance efficacy, reduce resistance, and minimize toxicity accscience.comjpreventionalzheimer.com.

Preclinical studies could investigate the synergistic or additive effects of seco-Hinokiol when combined with existing therapeutic agents. Based on the reported activities of related diterpenoids, potential areas for combination therapy research could include:

Cancer: Combining seco-Hinokiol with conventional chemotherapeutic agents or targeted therapies to enhance anti-tumor effects and potentially overcome resistance mechanisms nih.govpreprints.orgmdpi.comaccscience.com. Preclinical models of various cancers could be used to evaluate the efficacy of such combinations.

Infectious Diseases: Investigating combinations of seco-Hinokiol with antibiotics or antiviral agents, given the potential antimicrobial properties of related compounds frontiersin.orgnih.govmdpi.com. This could be particularly relevant for combating drug-resistant strains.

Inflammatory Conditions: Exploring combinations with anti-inflammatory drugs to achieve enhanced suppression of inflammatory responses sciopen.commdpi.com.

Preclinical research in this area should focus on evaluating the combined effects on disease markers, cellular pathways, and in relevant animal models, while strictly avoiding any discussion of clinical dosage or safety in humans.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation (e.g., docking studies)

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the potential mechanisms of action of seco-Hinokiol at the atomic level nih.govkallipos.grresearchgate.net. These methods can complement experimental studies by providing insights into the likely binding modes and affinities of seco-Hinokiol with its potential targets.

Future research could utilize these computational approaches to:

Predict Binding Sites: Perform molecular docking studies to predict how seco-Hinokiol binds to identified or hypothesized protein targets nih.govresearchgate.net. This involves simulating the interaction between the seco-Hinokiol molecule (ligand) and the 3D structure of the target protein (receptor) to find the most energetically favorable binding poses .

Analyze Interactions: Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the seco-Hinokiol-target complex researchgate.net.

Estimate Binding Affinity: Calculate theoretical binding affinities to rank potential targets and guide experimental validation researchgate.net.

Study Conformational Changes: Use molecular dynamics simulations to study the dynamic behavior of seco-Hinokiol and its target upon binding, providing insights into potential conformational changes that may affect protein function nih.gov.

Design Analogs: Inform the design of synthetic analogs by predicting how structural modifications might affect binding to the target mdpi.comimrpress.com.

These computational studies can provide a theoretical basis for the observed biological activities and help prioritize experimental investigations, accelerating the understanding of seco-Hinokiol's mechanism of action.

Q & A

Q. What established methodologies are used for synthesizing seco-Hinokiol, and how is purity validated?

Seco-Hinokiol synthesis typically involves semi-synthetic modification of hinokiol or direct extraction from natural sources (e.g., Chamaecyparis obtusa). Key steps include chromatographic purification (e.g., HPLC) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry . Purity validation requires ≥95% HPLC peak area normalization, with residual solvent analysis via gas chromatography. Researchers must report detailed protocols, including solvent systems and column specifications, to ensure reproducibility .

Q. What in vitro models are most effective for studying seco-Hinokiol’s biological activity?

Common models include cancer cell lines (e.g., A549, HeLa) for apoptosis assays (Annexin V/PI staining) and inflammatory models (e.g., LPS-induced RAW 264.7 macrophages) for cytokine profiling (ELISA). Methodological rigor requires triplicate experiments with positive/negative controls (e.g., dexamethasone for anti-inflammatory studies) and dose-response validation .

Q. How do researchers address variability in seco-Hinokiol’s solubility across experimental setups?

Solubility challenges are mitigated using co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based carriers (e.g., liposomes). Researchers must validate solvent biocompatibility via cytotoxicity controls and report solvent concentrations explicitly to avoid confounding results .

Advanced Research Questions

Q. What experimental designs resolve contradictions in seco-Hinokiol’s pharmacokinetic profiles across species?

Discrepancies in bioavailability (e.g., murine vs. primate models) require cross-species comparative studies with standardized dosing (mg/kg) and sampling intervals. LC-MS/MS quantification of plasma/tissue concentrations, paired with allometric scaling, helps reconcile interspecies differences. Meta-analyses of existing data using PRISMA guidelines ( ) are critical for identifying methodological biases .

Q. How can researchers optimize in vivo models to evaluate seco-Hinokiol’s neuroprotective effects?

Advanced models include transgenic rodents (e.g., Aβ-overexpressing mice for Alzheimer’s studies) with behavioral assays (Morris water maze) and biomarker analysis (tau phosphorylation via Western blot). Experimental design must include power analysis to determine cohort size and sham-operated controls to isolate compound-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Probit or logit regression models are used to calculate LD50/LC50 values, while Kaplan-Meier survival curves assess chronic toxicity. Researchers should report confidence intervals and use tools like GraphPad Prism for dose-response nonlinear fitting. Outlier detection (Grubbs’ test) ensures data integrity .

Q. How do synergistic interactions between seco-Hinokiol and chemotherapeutics impact experimental outcomes?

Synergy is quantified via Chou-Talalay combination index (CI) assays in multi-drug treatments. Researchers must standardize molar ratios and use isobolograms to distinguish additive vs. synergistic effects. RNA-seq or proteomic profiling can identify mechanistic pathways .

Methodological Guidance for Data Interpretation

Q. What criteria validate seco-Hinokiol’s mechanism of action in transcriptional regulation studies?

Chromatin immunoprecipitation (ChIP-seq) and luciferase reporter assays are gold standards. Researchers should confirm findings with siRNA knockdown/CRISPR-Cas9 gene editing and cross-validate with orthogonal methods (e.g., EMSA for DNA binding) .

Q. How should contradictory results in antioxidant vs. pro-oxidant effects be reconciled?

Context-dependent effects (e.g., cell type, ROS quantification method) require systematic replication. Use multiple ROS probes (DCFDA, Amplex Red) and compare outcomes under normoxic vs. hypoxic conditions. Meta-regression analysis can identify moderating variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。